
Triethylenetetramine-d4 Tetrahydrochoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylenetetramine-d4 Tetrahydrochloride, also known as TETA or trientine, is an organic compound with the formula [CH2NHCH2CH2NH2]2 . It is primarily used as a crosslinker in epoxy curing . The hydrochloride salts are used medically as a treatment for copper toxicity . It is a potent and selective copper (II)-selective chelator .
Synthesis Analysis
TETA was first developed in Germany in 1861 and its chelating properties were first recognized in 1925 . Crystallized dinitrile intermediates may be used in the synthesis of TETA . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine .Molecular Structure Analysis
The chemical formula of Triethylenetetramine-d4 Tetrahydrochloride is C6H22Cl4N4 . It is a structural analog of linear polyamine compounds, spermidine and spermine . The InChI key is OKHMDSCYUWAQPT-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactivity and uses of TETA are similar to those for the related polyamines ethylenediamine and diethylenetriamine . TETA, like other aliphatic amines, react quicker and at lower temperatures than aromatic amines due to less negative steric effects since the linear nature of the molecule provides it the ability to rotate and twist .Physical And Chemical Properties Analysis
TETA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 982 mg mL−1, a melting point of −34.6 °C, and a boiling point of 266.6 °C . It is miscible in water . The logP value is -2.2 and the pKa (Strongest Basic) is 9.77 .Mechanism of Action
TETA is a selective copper (II) chelator that works to promote urinary copper excretion . It was shown to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease . In rats with diabetes mellitus, intravenous administration of TETA led to a dose-dependent increase in urinary copper excretion .
Safety and Hazards
TETA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if swallowed or in contact with skin . It is harmful to aquatic life with long-lasting effects .
Future Directions
TETA has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been suggested that TETA can be used in the treatment of cancer because it is a telomerase inhibitor and has anti-angiogenesis properties . With the availability of the LC-MS-MS technology, a method with higher sensitivity and accuracy could be developed to study TETA and its metabolites in human samples, which will certainly facilitate future pharmacologic studies of TETA .
properties
CAS RN |
1067245-32-2 |
|---|---|
Product Name |
Triethylenetetramine-d4 Tetrahydrochoride |
Molecular Formula |
C6H18N4 |
Molecular Weight |
150.262 |
IUPAC Name |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
InChI Key |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
synonyms |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



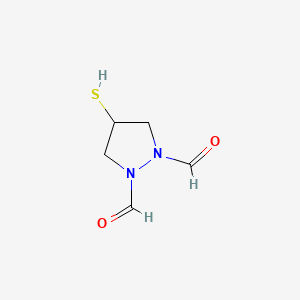

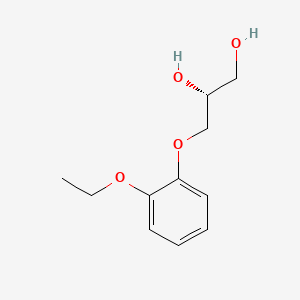
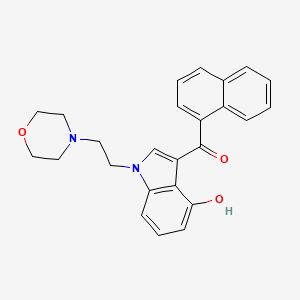

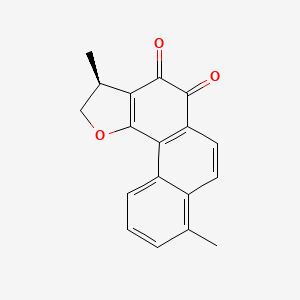
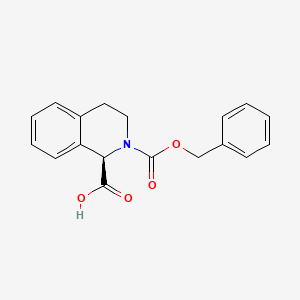
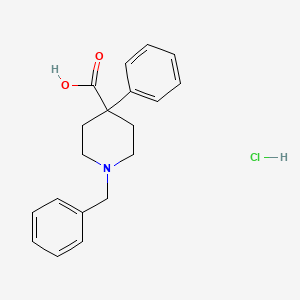
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)